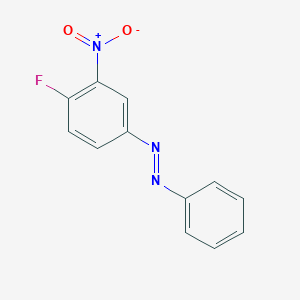
b-Hydroxythiofentanyl Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-Hydroxythiofentanyl Hydrochloride: is an opioid analgesic that is an analog of fentanyl. . This compound has been used in various scientific research applications due to its potent analgesic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of b-Hydroxythiofentanyl Hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by reacting appropriate starting materials under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, typically using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Final Assembly: The final compound is assembled by coupling the intermediate compounds through amide bond formation, followed by purification and conversion to the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: b-Hydroxythiofentanyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
b-Hydroxythiofentanyl Hydrochloride has been extensively used in scientific research due to its potent analgesic properties. Some of its applications include:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods and techniques.
Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Investigated for its potential use as a pain management drug, although its use is limited due to its high potency and risk of abuse.
Industry: Used in the development of new synthetic routes and production methods for opioid analgesics
Mecanismo De Acción
b-Hydroxythiofentanyl Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of the receptor, resulting in the inhibition of pain signals and the release of neurotransmitters like dopamine. The compound’s high affinity for the mu-opioid receptor makes it a potent analgesic, but also increases the risk of side effects such as respiratory depression and addiction .
Comparación Con Compuestos Similares
b-Hydroxythiofentanyl Hydrochloride is similar to other fentanyl analogs, such as:
Sufentanil: Another potent opioid analgesic with a similar mechanism of action but different chemical structure.
Thiafentanil: A fentanyl analog with a thiophene ring, similar to this compound.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
Uniqueness: this compound is unique due to its specific chemical structure, which includes a hydroxy group and a thiophene ring. This structure contributes to its high potency and specific pharmacological properties .
Propiedades
Número CAS |
2320475-89-4 |
|---|---|
Fórmula molecular |
C20H27ClN2O2S |
Peso molecular |
395.0 g/mol |
Nombre IUPAC |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2S.ClH/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19;/h3-9,14,17-18,23H,2,10-13,15H2,1H3;1H |
Clave InChI |
DDRHCFSCZKRXNT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


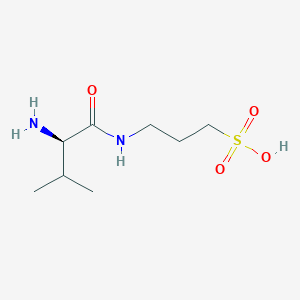

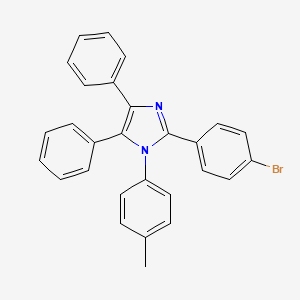
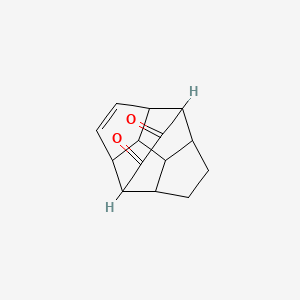

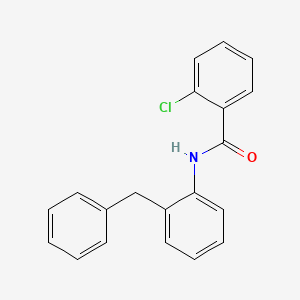


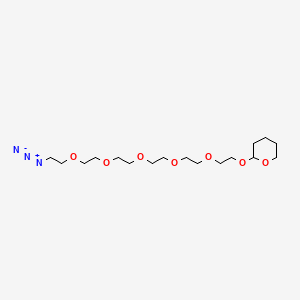
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
